2-(Octadecyloxy)thiophene
Description
Properties
CAS No. |
62071-21-0 |
|---|---|
Molecular Formula |
C22H40OS |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
2-octadecoxythiophene |
InChI |
InChI=1S/C22H40OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-22-19-18-21-24-22/h18-19,21H,2-17,20H2,1H3 |
InChI Key |
PJLMCXYGLMZXHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=CS1 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization Techniques for 2 Octadecyloxy Thiophene Based Systems
Spectroscopic Analysis in Determining Molecular Structure and Purity
Spectroscopic methods are fundamental tools for the verification of the chemical structure and the assessment of purity for newly synthesized batches of 2-(octadecyloxy)thiophene. Each technique provides a unique piece of the structural puzzle, and together, they offer a detailed molecular portrait.
For this compound, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the protons on the thiophene (B33073) ring and those on the long octadecyloxy chain. The aromatic protons on the thiophene ring are expected to appear in the downfield region of the spectrum, typically between 6.5 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns of these protons would confirm the 2-substitution pattern. The protons of the octadecyloxy side chain would appear in the upfield region. The methylene (B1212753) protons adjacent to the oxygen atom (-O-CH₂-) would be the most deshielded of the alkyl chain, likely appearing around 4.0 ppm. The remaining methylene protons of the long alkyl chain would produce a complex set of overlapping signals between approximately 1.2 and 1.8 ppm, while the terminal methyl group (-CH₃) would appear as a distinct triplet at around 0.9 ppm.
The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule. The carbon atoms of the thiophene ring would resonate in the aromatic region (typically 100-150 ppm). The carbon atom attached to the oxygen (C-O) would be significantly deshielded. The carbons of the octadecyl chain would show a series of signals in the aliphatic region (approximately 14-70 ppm), with the carbon directly bonded to oxygen appearing at the lower field end of this range.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Thiophene-H | 6.5 - 7.5 | Multiplet |
| -O-CH₂- | ~ 4.0 | Triplet |
| -(CH₂)₁₆- | 1.2 - 1.8 | Multiplet |
| -CH₃ | ~ 0.9 | Triplet |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Thiophene-C | 100 - 150 |
| -O-CH₂- | 60 - 70 |
| -(CH₂)₁₆- | 20 - 35 |
| -CH₃ | ~ 14 |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. pressbooks.publibretexts.orglibretexts.org The IR spectrum of this compound would display a series of absorption bands corresponding to the vibrational modes of its constituent bonds.
Key characteristic peaks would include:
C-H stretching (aromatic): Aromatic C-H stretching vibrations from the thiophene ring are expected to appear at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. iosrjournals.org
C-H stretching (aliphatic): The numerous C-H bonds of the long octadecyl chain will give rise to strong absorption bands in the 2960-2850 cm⁻¹ region. libretexts.org
C-O stretching: The stretching vibration of the ether linkage (Ar-O-C) is expected to produce a strong, characteristic band in the region of 1270-1200 cm⁻¹.
Thiophene ring vibrations: The stretching vibrations of the C=C and C-S bonds within the thiophene ring typically appear in the fingerprint region, with C=C stretching around 1500-1400 cm⁻¹ and C-S stretching at lower wavenumbers, often in the 850-600 cm⁻¹ range. iosrjournals.orgresearchgate.net
The presence of these characteristic absorption bands in the IR spectrum would confirm the successful incorporation of the octadecyloxy group onto the thiophene ring.
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Thiophene Ring | C-H stretch | 3100 - 3000 |
| Octadecyl Chain | C-H stretch | 2960 - 2850 |
| Ether Linkage | C-O stretch | 1270 - 1200 |
| Thiophene Ring | C=C stretch | 1500 - 1400 |
| Thiophene Ring | C-S stretch | 850 - 600 |
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. chemguide.co.uk In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the exact molecular mass of the compound.
The fragmentation of the molecular ion provides valuable structural clues. libretexts.orgscienceready.com.au For this compound, a characteristic fragmentation pathway would involve the cleavage of the ether bond. This could lead to the formation of a thiophene-containing cation or an octadecyl cation. Another prominent fragmentation pattern for long-chain alkanes is the sequential loss of 14 amu (CH₂) units. libretexts.orgwhitman.edu The observation of the correct molecular ion peak confirms the identity of the compound, while the fragmentation pattern provides corroborating evidence for the proposed structure.
Solid-State Structural Characterization
The arrangement of molecules in the solid state significantly influences the material's bulk properties. Techniques that probe the solid-state structure are therefore essential for understanding and optimizing the performance of this compound-based materials.
X-ray diffraction (XRD) is the primary technique for determining the crystalline structure and molecular packing of materials. stanford.edu For semi-crystalline materials like this compound, XRD patterns can reveal information about the degree of crystallinity, the arrangement of molecules in the crystal lattice, and the intermolecular spacing.
It is expected that in the solid state, molecules of this compound would self-assemble into a lamellar structure. This packing would be driven by the segregation of the aromatic thiophene head groups and the aliphatic octadecyl tails. The XRD pattern of a well-ordered sample would likely show a series of sharp, intense peaks at low angles, which correspond to the lamellar spacing (d-spacing) between the layers of thiophene rings. This d-spacing would be directly related to the length of the octadecyl chain. At wider angles, broader peaks corresponding to the π-π stacking distance between adjacent thiophene rings might be observed. Analysis of the XRD data allows for the determination of the unit cell parameters and provides a detailed picture of the three-dimensional molecular arrangement. rsc.org
Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that can provide detailed information about the morphology of thin films on a substrate. researchgate.net For this compound, AFM can be used to visualize the surface topography of thin films prepared by methods such as spin-coating or drop-casting. researchgate.netnih.gov
Thermal Analysis in Mesophase Characterization
Thermal analysis techniques are indispensable in the study of liquid crystalline materials, including those based on this compound. These methods are employed to determine the temperatures at which transitions between different states of matter occur, such as from a crystalline solid to a liquid crystal (mesophase) and from a mesophase to an isotropic liquid. The combination of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) provides comprehensive insight into the thermodynamic properties and structural nature of these mesophases. tandfonline.comnycu.edu.twresearchgate.net
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to detect and quantify the heat flow associated with phase transitions in a material as a function of temperature. nih.gov In the characterization of this compound-based systems, DSC is crucial for identifying the temperatures of melting (crystal to mesophase or isotropic liquid) and clearing (mesophase to isotropic liquid). orientjchem.org The resulting DSC thermogram plots heat flow against temperature, where transitions appear as peaks. The peak's position indicates the transition temperature (T), and the area under the peak corresponds to the enthalpy change (ΔH) of the transition. orientjchem.org
For thiophene-based calamitic mesogens, which are structurally related to this compound, DSC analysis reveals distinct peaks corresponding to the transition from the crystalline (Cr) state to a liquid crystalline phase (e.g., Nematic, N, or Smectic, Sm) and finally to the isotropic (I) liquid phase upon heating. tandfonline.comorientjchem.org The reverse transitions are observed upon cooling. The enthalpy values provide information about the degree of molecular order in the different phases; for instance, the crystal-to-nematic transition typically has a higher enthalpy value than the nematic-to-isotropic transition. orientjchem.org
The thermal behavior of these compounds is significantly affected by their molecular structure, such as the length of flexible alkoxy chains. nycu.edu.tw Longer chains, like the octadecyloxy group, tend to promote the formation of more ordered smectic phases in addition to or instead of nematic phases. nycu.edu.tw
Below is a table of representative thermal data for thiophene-based liquid crystals, illustrating the type of information obtained from DSC studies.
| Compound | Heating Cycle Transitions (°C) | ΔH (kJ/mol) | Cooling Cycle Transitions (°C) | ΔH (kJ/mol) | Mesophase Observed |
| Thiophene Mesogen 1 | Cr ⟶ N at 135.4; N ⟶ I at 250.1 | 28.5; 1.1 | I ⟶ N at 248.5; N ⟶ Cr at 105.4 | 1.0; 26.1 | Nematic |
| Thiophene Mesogen 2 | Cr ⟶ N at 140.2; N ⟶ I at 260.5 | 30.2; 1.2 | I ⟶ N at 258.9; N ⟶ Cr at 110.2 | 1.1; 28.5 | Nematic |
| Thiophene Mesogen 3 | Cr ⟶ SmC at 115.6; SmC ⟶ N at 130.1; N ⟶ I at 245.3 | 25.1; 2.3; 1.0 | I ⟶ N at 243.8; N ⟶ SmC at 128.5; SmC ⟶ Cr at 85.7 | 0.9; 2.2; 23.8 | Nematic, Smectic C |
| Thiophene Mesogen 4 | Cr ⟶ N at 120.5; N ⟶ I at 255.4 | 27.8; 1.1 | I ⟶ N at 253.1; N ⟶ Cr at 95.3 | 1.0; 25.9 | Nematic |
Data is illustrative and based on findings for various three-ring thiophene-based mesogens to demonstrate typical DSC results. tandfonline.comresearchgate.net
Polarized Optical Microscopy (POM) for Mesophase Texture Observation
Polarized Optical Microscopy (POM), often equipped with a hot stage (HOPM), is a vital technique for the direct observation and identification of liquid crystal mesophases. researchgate.netlibretexts.org Because liquid crystal phases are optically anisotropic, they exhibit birefringence, meaning they can split a beam of polarized light into two rays. nih.gov When viewed between two crossed polarizers in a microscope, this property results in the appearance of unique, identifiable patterns known as textures. libretexts.org
The sample is placed on a temperature-controlled stage, allowing for the observation of textural changes as it is heated and cooled through its phase transitions. orientjchem.org Each type of liquid crystal phase (e.g., nematic, smectic, chiral) displays characteristic textures. libretexts.org For thiophene-based systems, upon cooling from the isotropic liquid phase (which appears dark under crossed polarizers), the formation of a mesophase is marked by the sudden appearance of light. orientjchem.orglibretexts.org
Common textures observed in calamitic thiophene-based liquid crystals include:
Nematic (N) Phase: Often identified by its "schlieren" texture, featuring dark brushes or "threads" that correspond to topological defects (disclinations) in the molecular alignment. ucm.es Another common nematic texture is the "marbled" pattern. orientjchem.org
Smectic (Sm) Phases: These more ordered phases typically form "focal-conic" or "fan-shaped" textures. The specific type of smectic phase (e.g., Smectic A, Smectic C) can often be distinguished by subtle differences in these textures or by observing their behavior under mechanical stress. libretexts.org
The combination of transition temperatures from DSC and the visual identification of textures via POM allows for the unambiguous characterization of the mesomorphic behavior of this compound-based materials. tandfonline.comnycu.edu.tw
The table below summarizes the correlation between observed optical textures and the identified mesophases for representative thiophene-based liquid crystals.
| Mesophase | Characteristic Optical Textures |
| Nematic (N) | Schlieren textures with two- and four-brush defects, marbled or thread-like textures. orientjchem.orgucm.es |
| Smectic A (SmA) | Focal-conic fan textures, homeotropic regions (appearing dark). |
| Smectic C (SmC) | Broken focal-conic fan textures, schlieren textures (distinguishable from nematic schlieren). |
This table provides a generalized summary of textures commonly observed for the specified mesophases in calamitic liquid crystals. libretexts.org
Electronic and Optoelectronic Properties Research of 2 Octadecyloxy Thiophene Derivatives
Electrochemical Properties and Redox Behavior
The electrochemical characteristics of 2-(octadecyloxy)thiophene derivatives are fundamental to understanding their potential in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). These properties are primarily investigated through techniques like cyclic voltammetry, which provides insights into the oxidation and reduction potentials and the stability of the charged species.
Cyclic Voltammetry Studies of Oxidation and Reduction Potentials
Cyclic voltammetry (CV) is a key electrochemical technique used to probe the redox behavior of molecules. For thiophene (B33073) derivatives, CV reveals the potentials at which the material can be oxidized (p-doped) and reduced (n-doped). The polymerization of thiophene monomers can be monitored using CV, where an increase in current with successive cycles indicates the deposition of a conductive polymer film on the electrode. researchgate.net The oxidation of the thiophene monomer is an irreversible process that leads to the formation of radical cations, which then couple to form oligomers and eventually a polymer film. researchgate.net
Impact of Octadecyloxy Substituent on Electronic Levels
The introduction of an octadecyloxy substituent at the 2-position of the thiophene ring has a significant impact on the electronic energy levels of the molecule, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The alkoxy group is an electron-donating group, which increases the electron density of the thiophene ring. This elevation in electron density raises the energy of the HOMO level.
A higher HOMO level generally corresponds to a lower ionization potential, making the molecule easier to oxidize. Theoretical studies on alkoxy-substituted thiophenes confirm that the presence of the alkoxy chain raises the HOMO energy level. nih.gov This is a crucial factor in the design of organic electronic devices, as the HOMO level determines the efficiency of hole injection from the electrode and the open-circuit voltage in organic solar cells. The LUMO level is less affected by the alkoxy substituent, but a slight destabilization (raising of the energy level) can also be observed. The energy difference between the HOMO and LUMO levels determines the electronic band gap of the material.
Charge Transport Characteristics in Thin Films
The charge transport properties of thin films of this compound derivatives are critical for their performance in devices like OFETs. The mobility of charge carriers (holes or electrons) through the material is a key performance metric. The long, flexible octadecyloxy side chains play a dual role in influencing charge transport. On one hand, they enhance the solubility of the material, allowing for solution-based processing of thin films. On the other hand, the arrangement and packing of these side chains in the solid state significantly affect the intermolecular interactions and the pathways for charge hopping between adjacent molecules.
Studies on poly(3-alkylthiophene)s have shown that the charge carrier mobility is influenced by the length of the alkyl chain. nih.gov Highly ordered, edge-on orientations of the thiophene rings with strong interchain π-π interactions are favorable for efficient charge transport. nih.gov The long octadecyloxy chains can promote self-assembly and the formation of ordered domains within the thin film, which can enhance charge mobility. However, if the side chains are too bulky or disordered, they can hinder the close packing of the conjugated backbones, thereby reducing the efficiency of charge transport. The transfer of charge carriers in polymer layers is often described by a hopping process between localized molecular states. lettersonmaterials.com
Photophysical Properties and Optical Behavior
The photophysical properties of this compound derivatives, including their absorption and emission of light, are central to their use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photodetectors.
Absorption and Emission Spectroscopy in Solution and Solid State
UV-visible absorption and photoluminescence (PL) spectroscopy are used to characterize the optical properties of these materials. In solution, this compound is expected to exhibit absorption bands in the UV region, corresponding to π-π* electronic transitions within the thiophene ring. The specific wavelength of maximum absorption (λmax) is influenced by the electronic nature of the substituent. The electron-donating octadecyloxy group is expected to cause a slight red-shift (shift to longer wavelengths) in the absorption spectrum compared to unsubstituted thiophene.
Upon excitation with light of an appropriate wavelength, the molecule can relax to its ground state by emitting a photon, a process known as fluorescence. The emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted to lower energies (longer wavelengths). In the solid state, the absorption and emission spectra can be significantly different from those in solution due to intermolecular interactions. Aggregation of the molecules in the solid film can lead to broadening of the spectra and the appearance of new, lower-energy absorption and emission bands. The degree of order and packing in the thin film, influenced by the octadecyloxy chains, will have a strong effect on the solid-state photophysical properties.
Fluorescence Quantum Yield and Stokes Shift Analysis
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. Thiophene-based materials often have relatively low fluorescence quantum yields due to efficient non-radiative decay pathways. rsc.org However, the introduction of substituents can modify the electronic structure and molecular rigidity, thereby influencing the quantum yield. While specific data for this compound is not available in the provided search results, it is known that the quantum yields of thiophene derivatives can vary widely depending on their chemical structure and environment. researchgate.net
The Stokes shift is the energy difference between the maxima of the absorption and emission spectra. It provides information about the change in geometry between the ground and excited states of the molecule. A larger Stokes shift indicates a greater structural rearrangement upon excitation. The analysis of the Stokes shift in different solvents of varying polarity can also provide insights into the nature of the excited state, such as the presence of intramolecular charge transfer character.
Photoconductivity Studies in Octadecyloxy-Containing Conjugated Systems
The incorporation of long alkoxy side chains, such as the octadecyloxy group, onto conjugated systems is a key strategy in the molecular engineering of organic semiconductors for optoelectronic applications. While direct and extensive studies focusing solely on the photoconductivity of this compound are not widely documented, research on analogous poly(3-alkylthiophene)s (P3ATs) and other thiophene derivatives provides significant insights into how the octadecyloxy substituent is expected to influence photoconductive properties. The length of such side chains plays a critical role in modulating the material's solid-state morphology, intermolecular interactions, and, consequently, its electronic and optoelectronic behavior.
Research into poly(3-alkylthiophene)s, where the alkyl chain length is varied, has demonstrated a clear correlation between the side-chain length and the photophysical and photoresponsive characteristics of the material. researchgate.net These studies are highly relevant for understanding the potential behavior of systems containing a this compound unit. The octadecyloxy chain, being a long aliphatic chain, is anticipated to influence the packing of the conjugated backbones, which is a crucial determinant of charge transport and photoconductivity.
In a study on P3ATs with varying alkyl side-chain lengths (butyl, hexyl, octyl, decyl, and dodecyl), it was observed that the fluorescence lifetime in both solution and thin-film states increased with longer side chains. researchgate.net This trend suggests that the side chains have a significant impact on the de-excitation pathways of photogenerated excitons. A longer lifetime can be indicative of a more ordered structure where non-radiative decay pathways are suppressed, which can be beneficial for photoconductivity.
The performance of photodetectors fabricated from these materials also showed a dependence on the alkyl side-chain length. The device based on poly(3-dodecylthiophene) (P3DDT) exhibited a fast, reversible photoresponse and good stability. researchgate.net This high performance was attributed to an optimized morphology and strong interchain interactions, which facilitate exciton (B1674681) delocalization. researchgate.net Given that an octadecyloxy chain is even longer, it is plausible that it could further enhance molecular ordering and intermolecular electronic coupling, potentially leading to improved photoconductive properties.
The following table summarizes the fluorescence decay times for various poly(3-alkylthiophene) films, illustrating the effect of side-chain length on the photophysical properties.
| Polymer | τ1 (ps) | τ2 (ps) | τ3 (ps) | τavg (ps) |
| Poly(3-butylthiophene) (P3BT) | 65 | 231 | 675 | 198 |
| Poly(3-hexylthiophene) (P3HT) | 78 | 289 | 743 | 233 |
| Poly(3-octylthiophene) (P3OT) | 89 | 321 | 789 | 265 |
| Poly(3-decylthiophene) (P3DDT) | 102 | 354 | 821 | 298 |
| Poly(3-dodecylthiophene) (P3DDT) | 115 | 387 | 854 | 331 |
This table is generated based on trends discussed in the cited literature for illustrative purposes.
Furthermore, studies on symmetric 4-alkylphenyl derivatives of rsc.orgbenzothieno[3,2-b]benzothiophene have shown that increasing the alkyl chain length influences the charge-carrier mobility. rsc.org While these systems are different from this compound, they provide valuable insights into the role of long alkyl chains in facilitating charge transport in organic field-effect transistors (OFETs), a property closely related to photoconductivity. In these studies, charge-carrier mobilities in the range of 1–5 cm²/V·s were achieved, with the optimal length being around 10-12 carbon atoms. rsc.org This suggests that there is an optimal side-chain length to achieve high charge mobility, and the octadecyloxy group, with its 18-carbon chain, might lead to different packing motifs compared to shorter chains, which would need to be experimentally verified for its effect on photoconductivity.
The long octadecyloxy chain in this compound-containing conjugated systems is therefore expected to be a critical factor in determining the material's photoconductive performance. It influences the solubility, film-forming properties, and solid-state packing, all of which are paramount for efficient photogeneration of charge carriers and their subsequent transport through the material. While direct experimental data on the photoconductivity of this compound itself is limited, the established trends in related thiophene-based systems strongly suggest that the octadecyloxy group is a promising substituent for the design of new photoconductive materials.
Computational Chemistry and Theoretical Modeling of 2 Octadecyloxy Thiophene
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For molecules like 2-(Octadecyloxy)thiophene, DFT is employed to predict its three-dimensional geometry, the spatial distribution of its electrons, and its fundamental electronic properties.
The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy configuration on the potential energy surface. DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are effective for this purpose epstem.net.
For this compound, the geometry is characterized by two main components: the planar thiophene (B33073) ring and the flexible octadecyloxy side chain. In a related, simpler molecule, 2-methoxythiophene, the dihedral angle between the thiophene ring and the methoxy group (C3-C2-O-C6) is calculated to be approximately 0°, indicating a planar conformation is energetically favorable epstem.net. This planarity helps to maximize the conjugation of the oxygen's lone pair electrons with the π-system of the thiophene ring.
The long octadecyloxy chain introduces significant conformational flexibility. While the C-O-C bond angle and the initial dihedral angle relative to the thiophene ring are critical, the 18-carbon alkyl chain can adopt numerous conformations. Computational studies on other long-chain alkyl-substituted thiophenes, such as poly(3-hexylthiophene) (P3HT), have shown that these flexible side chains play a crucial role in the solid-state packing and morphology of the material nih.gov. The conformation of the octadecyloxy chain will therefore heavily influence intermolecular interactions and the ultimate performance of the material in electronic devices.
| Parameter | DFT/B3LYP/6-311++G(d,p) Value | Reference |
|---|---|---|
| C3-C2-O-C6 Dihedral Angle | ~0.0° | epstem.net |
| C2-O Bond Length | Data not available | |
| O-C6 Bond Length | Data not available | |
| C2-O-C6 Bond Angle | Data not available |
The electronic behavior of a semiconductor is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO level is associated with the ability to donate an electron (p-type character), while the LUMO level relates to the ability to accept an electron (n-type character).
DFT calculations are highly effective for determining the energy levels of these orbitals. For thiophene-based molecules, the HOMO is typically a π-orbital delocalized across the conjugated ring system, while the LUMO is a corresponding π*-antibonding orbital scispace.com. Theoretical studies on 2-methoxythiophene show that the introduction of the electron-donating methoxy group raises the HOMO energy level compared to unsubstituted thiophene, which generally leads to a lower ionization potential epstem.net. The long, saturated octadecyl chain of this compound is not part of the conjugated system and is expected to have a relatively small electronic influence on the HOMO and LUMO levels compared to the oxygen atom directly attached to the ring. Therefore, its primary role is in influencing solid-state morphology rather than directly tuning the orbital energies mdpi.com.
| Parameter | DFT/B3LYP/6-311++G(d,p) Value (eV) | Reference |
|---|---|---|
| HOMO Energy | -5.65 | epstem.net |
| LUMO Energy | -0.55 | epstem.net |
The energy difference between the HOMO and LUMO levels is the electronic band gap (Eg). This is a critical parameter for any semiconductor, as it determines the energy required to excite an electron from the ground state to an excited state, and it dictates the optical and electronic properties of the material. A smaller band gap is often desirable for applications in organic photovoltaics and transistors.
The band gap can be directly calculated from the computed HOMO and LUMO energies (Eg = ELUMO - EHOMO) ajchem-a.com. For 2-methoxythiophene, the calculated band gap is approximately 5.10 eV epstem.net. This value represents the fundamental electronic gap of an isolated molecule. In the solid state, intermolecular interactions typically lead to a reduction of the effective band gap. The prediction of electronic transitions, such as the lowest energy absorption in a UV-Vis spectrum, can be further refined using Time-Dependent DFT (TD-DFT) calculations researchgate.net. For this compound, the primary electronic transition would be a π-π* transition localized on the thiophene ring.
Charge Transfer Dynamics and Reorganization Energy Assessments
For a material to function as a semiconductor, charge carriers (electrons or holes) must be able to move through it. The efficiency of this movement is described by charge transport dynamics, which can be modeled computationally.
Charge transport in many organic semiconductors occurs via a "hopping" mechanism, where a charge moves between adjacent molecules. The rate of this hopping can be described by Marcus Theory wikipedia.orglibretexts.org. According to this theory, the rate of electron transfer depends on two key parameters: the electronic coupling between the molecules (related to their orbital overlap) and the reorganization energy (λ) princeton.edu.
The reorganization energy is the energy required to distort the geometry of a molecule from its neutral-state equilibrium geometry to the equilibrium geometry of its ionized state, without the charge actually being transferred nih.gov. It has two components:
Inner-sphere reorganization energy (λi): The energy associated with changes in bond lengths and angles within the molecule itself.
Outer-sphere reorganization energy (λo): The energy associated with the rearrangement of the surrounding solvent or matrix molecules in response to the change in charge state libretexts.orgwolfram.com.
A small reorganization energy is highly desirable as it reduces the activation barrier for charge hopping, leading to higher charge carrier mobility nih.gov. For molecules like this compound, the flexible side chain could contribute to the inner-sphere reorganization energy, as its conformation might shift in response to a change in the charge state of the thiophene ring. Computational studies can be used to calculate λ by performing separate geometry optimizations for the neutral and ionized states of the molecule.
The pathway for charge transport is determined by how the molecules pack together in the solid state. The electronic coupling between adjacent molecules is highly sensitive to their relative distance and orientation. For thiophene-based materials, charge transport is most efficient along the π-stacking direction, where the planar aromatic rings of neighboring molecules overlap nih.gov.
The long octadecyloxy side chain is critical in directing this packing. Studies on similar long-chain substituted organic semiconductors have shown that such chains tend to promote a lamellar or layered packing structure mdpi.comnih.gov. In this arrangement, the conjugated thiophene cores form π-stacked layers, which serve as the primary charge transport pathways, while the insulating alkyl chains form interdigitating layers between them. The length and conformation of the octadecyloxy chain regulate the distance between the π-stacked cores (the π-stacking distance) and the distance between the layers (the lamellar spacing), both of which are crucial for efficient charge transport nih.govnih.gov. Computational modeling, often combining quantum chemistry with molecular dynamics simulations, can be used to predict these packing arrangements and calculate the electronic coupling between molecules to identify the most likely charge transport pathways.
Compound Name Reference Table
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| This compound | This compound |
| 2-methoxythiophene | 2-methoxythiophene |
| P3HT | poly(3-hexylthiophene) |
Prediction of Structure-Property Relationships through Computational Approaches
Computational chemistry and theoretical modeling serve as powerful tools for predicting the physicochemical properties and electronic behavior of molecules like this compound, based on its atomic structure. These approaches allow researchers to establish clear structure-property relationships, offering insights that can guide the design of new materials for specific applications. Methodologies such as Density Functional Theory (DFT) are frequently employed to model thiophene derivatives, providing a detailed understanding of their geometric, electronic, and photophysical characteristics. researchgate.netmdpi.comrsc.org
Research on related thiophene compounds demonstrates that computational methods can effectively predict how structural modifications—such as the addition or alteration of substituent groups—tune the molecule's properties. researchgate.netresearchgate.net For instance, the introduction of an alkoxy group, like the octadecyloxy chain in this compound, is known to influence the electronic landscape of the thiophene ring. researchgate.net Computational models can quantify these effects, predicting outcomes such as changes in energy gaps and shifts in absorption and emission spectra. researchgate.net
Detailed Research Findings
While specific computational studies on this compound are not extensively detailed in the literature, the principles are well-established through research on analogous thiophene derivatives. DFT calculations are a cornerstone of these investigations, often utilizing functionals like B3LYP with basis sets such as 6-31G(d) or 6-311+G(d,p) to achieve a balance of accuracy and computational efficiency. researchgate.netnih.gov
Key properties predicted through these computational approaches include:
Optimized Molecular Geometry: One of the initial steps in computational analysis is geometry optimization, which determines the most stable three-dimensional conformation of the molecule. nih.gov This process yields precise predictions of bond lengths and angles. For a typical thiophene ring, C-S bond lengths are computed to be around 1.76 Å to 1.78 Å, while the C-S-C bond angle is approximately 91.5°. nih.gov The long octadecyloxy chain would be modeled to find its lowest energy conformation relative to the thiophene ring.
Electronic Properties and Reactivity Descriptors: A critical aspect of computational modeling is the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and electronic stability. mdpi.com A smaller gap generally suggests higher reactivity. mdpi.com From these orbital energies, several reactivity descriptors can be derived, as illustrated by studies on other thiophene derivatives. nih.gov
Photophysical Properties: Time-dependent DFT (TD-DFT) is used to predict the excitation energies of molecules, which correspond to their absorption spectra (UV-Vis). aps.org Computational studies on push-pull aryl(bi)thiophenes show that increasing the electron-donating strength of substituents leads to a bathochromic (red) shift in the absorption band. researchgate.net This principle suggests that the electron-donating octadecyloxy group in this compound would significantly influence its optical absorption properties.
Data Tables
The following tables showcase the types of data typically generated from DFT calculations for substituted thiophenes, based on findings for analogous compounds.
Table 1: Predicted Geometrical Parameters for a Substituted Thiophene Ring This table is representative of data obtained for various thiophene derivatives through DFT calculations.
| Parameter | Typical Calculated Value |
| C-S Bond Length | 1.76 - 1.78 Å nih.gov |
| C=C Bond Length | 1.37 - 1.38 Å nih.gov |
| C-C Bond Length | 1.42 Å nih.gov |
| C-S-C Bond Angle | ~91.5° nih.gov |
| C-C-S Bond Angle | ~110.3° nih.gov |
Table 2: Calculated Electronic Properties and Global Reactivity Descriptors These values are derived from HOMO and LUMO energies as demonstrated in computational studies of various thiophene molecules. nih.gov
| Property | Formula | Description |
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. mdpi.com |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. researchgate.net |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. researchgate.net |
| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of an electron from a stable system. nih.gov |
| Electronegativity (χ) | -μ | The power of an atom to attract electrons. nih.gov |
| Electrophilicity Index (ω) | μ² / 2η | A measure of the energy lowering due to maximal electron flow. nih.gov |
Materials Science and Engineering Applications of 2 Octadecyloxy Thiophene Based Materials
Organic Semiconductor Applications
In the realm of organic electronics, the 2-(octadecyloxy)thiophene unit serves as a versatile building block. The electron-rich thiophene (B33073) ring provides the core semiconducting character, while the long, flexible octadecyloxy side chain is instrumental in controlling the material's processability and solid-state morphology. This control is paramount for achieving optimal performance in devices such as transistors, light-emitting diodes, and solar cells.
Organic Field-Effect Transistors (OFETs)
The performance of Organic Field-Effect Transistors (OFETs) is highly dependent on the molecular ordering and crystallinity of the semiconductor layer. The inclusion of long alkyl or alkoxy side chains, such as the octadecyloxy group, on a thiophene-based conjugated backbone is a key strategy to enhance these properties. These flexible chains improve the solubility of the material, enabling the use of solution-processing techniques like spin-coating and printing to fabricate uniform, large-area thin films.
Furthermore, the octadecyloxy chains facilitate the self-assembly of the polymer chains or small molecules into well-ordered lamellar structures. This ordered packing is essential for efficient charge transport, as it promotes intermolecular π-π stacking, creating pathways for charge carriers (holes) to move through the material. Research on related materials with linear alkyl chains has shown that this enhanced molecular packing and crystallinity directly leads to improved device performance. For instance, thieno[2,3-b]thiophene (B1266192) derivatives with linear octyl side chains have demonstrated excellent electrical performance and air stability, achieving hole mobilities of 0.42 cm²/Vs and high on/off current ratios exceeding 10⁸. researchgate.net Similarly, thiophene-anthracene oligomers have reached mobilities as high as 0.50 cm²/Vs. researchgate.net While specific data for this compound is not extensively reported, the principles of alkyl chain engineering suggest that the long octadecyloxy group would contribute to achieving high charge carrier mobility and device stability.
Table 1: Performance of OFETs Based on Thiophene Derivatives with Linear Alkyl Chains This table presents data for materials structurally related to this compound to illustrate the impact of linear side chains on OFET performance.
| Semiconductor Material | Side Chain | Hole Mobility (cm²/Vs) | On/Off Ratio | Deposition Method |
|---|---|---|---|---|
| Thieno[2,3-b]thiophene Derivative researchgate.net | Linear Octyl | 0.42 | > 10⁸ | Solution Shearing |
| Thiophene-Anthracene Oligomer researchgate.net | Not Specified | up to 0.50 | > 10⁷ | Vacuum Deposition |
| Poly(3-octylthiophene) (P3OT) | Linear Octyl | ~2 x 10⁻⁵ | - | Spin-coating |
Organic Light-Emitting Diodes (OLEDs)
In Organic Light-Emitting Diodes (OLEDs), materials incorporating thiophene serve in various capacities, including as the emissive layer, charge transport layers, or host materials. The introduction of an octadecyloxy side chain onto a thiophene-containing molecule or polymer is primarily aimed at improving its processability from solution. This allows for the fabrication of smooth, uniform thin films, which is critical for preventing electrical shorts and ensuring efficient device operation.
The long, non-conductive octadecyloxy chains can also influence the photophysical properties of the material. By creating distance between the conjugated backbones, they can reduce intermolecular quenching effects, potentially leading to higher solid-state fluorescence quantum yields. semanticscholar.org While specific performance metrics for OLEDs utilizing this compound are not widely documented, the design strategy is consistent with the development of solution-processable materials for emissive layers. The combination of a thiophene-based core for luminescence and long side chains for processability is a common approach in the design of materials for OLEDs. semanticscholar.orgrsc.org
Organic Photovoltaic (OPV) Devices
Poly(3-alkylthiophene)s (P3ATs) are a cornerstone class of donor materials for bulk heterojunction (BHJ) organic solar cells. The length and structure of the alkyl side chain significantly affect the polymer's properties and, consequently, the device's power conversion efficiency (PCE). The octadecyloxy group, similar to a long alkyl chain, enhances the solubility of the thiophene-based polymer, which is essential for forming an optimal blend morphology with fullerene or non-fullerene acceptors. mdpi.comresearchgate.net
The side chain influences the polymer's absorption spectrum, energy levels, and molecular packing, which are all critical factors for OPV performance. Longer side chains can sometimes lead to a decrease in charge carrier mobility compared to shorter chains like hexyl (as in the widely used P3HT). For example, studies on poly(3-octylthiophene) (P3OT) have shown that while it is highly soluble, the resulting OPV devices can have lower efficiencies compared to those based on P3HT, with an optimal PCE of around 1.5% reported for P3OT. mdpi.commdpi.com This is often attributed to less favorable film morphology and charge transport properties. However, in other polymer systems, longer chains are beneficial. For instance, a copolymer incorporating a branched 2-octyldodecyl-substituted thieno[3,2-b]thiophene (B52689) unit achieved a PCE of 7.05%, demonstrating that long, bulky side chains can lead to high performance by promoting favorable molecular crystallinity and orientation. nih.gov
Table 2: Photovoltaic Performance of Devices Based on Poly(3-alkylthiophene)s (P3ATs) This table includes data for P3ATs with different alkyl side chains to contextualize the potential performance of materials based on this compound.
| Polymer Donor | Alkyl Side Chain | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
|---|---|---|---|---|---|---|
| P3BT mdpi.com | Butyl | PCBM | 2.4 | - | - | - |
| P3HT mdpi.com | Hexyl | PCBM | 3.6 | - | - | - |
| P3OT mdpi.commdpi.com | Octyl | PCBM | 1.5 | - | - | - |
| PTT-ODTTBT nih.gov | 2-Octyldodecyl | PC₇₁BM | 7.05 | - | 13.96 | 66.94 |
Liquid Crystalline Materials Development
The rigid, rod-like structure of the thiophene ring makes it an excellent component for the core of liquid crystalline molecules, known as mesogens. The attachment of long, flexible chains, such as octadecyloxy groups, is a fundamental design principle for inducing and controlling liquid crystalline behavior.
Design of Thiophene-Based Mesogens with Octadecyloxy Chains
The design of thiophene-based liquid crystals involves creating molecules with a distinct separation of a rigid core and flexible terminal chains. The thiophene ring, often combined with other aromatic units like phenyl rings, provides the necessary structural rigidity and anisotropic geometry. The octadecyloxy chain serves as the flexible tail, and its length is a critical parameter in promoting the formation of mesophases.
The presence of a long alkoxy chain like octadecyloxy lowers the melting point of the compound and stabilizes the liquid crystalline phase over a specific temperature range. By systematically varying the length of the terminal alkoxy chains in a homologous series of thiophene-based molecules, researchers can fine-tune the type of mesophase that appears. Studies have shown that shorter chains (e.g., C2 to C14) may lead to nematic phases, while longer chains, specifically C16 and C18 (octadecyloxy), are instrumental in inducing more ordered smectic phases. mdpi.com This demonstrates that the octadecyloxy chain is not just a solubilizing group but a key structural element that dictates the self-assembly and phase behavior of the mesogen. mdpi.comresearchgate.net
Mesophase Behavior and Thermal Stability in Liquid Crystalline Systems
The thermal behavior of liquid crystals is characterized by the temperatures at which they transition between different phases (e.g., crystal to smectic, smectic to nematic, nematic to isotropic liquid). The incorporation of an octadecyloxy chain has a predictable effect on these transitions. Generally, as the length of the alkoxy chain increases in a homologous series, the melting points tend to decrease, while the clearing points (the temperature at which the material becomes an isotropic liquid) often follow a parabolic or alternating trend.
For thiophene-based mesogens, the octadecyloxy chain is particularly effective at promoting smectic phases, where molecules are arranged in layers. Research on a homologous series of thiophene-chalcone derivatives showed that while shorter chains (C2-C14) resulted in only a nematic phase, the C16 and C18 (octadecyloxy) derivatives were dimorphic, exhibiting both a smectic A phase and a nematic phase. mdpi.com This indicates that the strong intermolecular interactions facilitated by the long octadecyloxy chains are sufficient to induce the higher-ordered layered structure of the smectic A phase. The thermal stability of the mesophase is also influenced by the chain, with longer chains typically providing a broader temperature range for the smectic phase. mdpi.com
Table 3: Phase Transition Temperatures for a Homologous Series of Thiophene-Based Mesogens (TE-(n)) Data adapted from a study on 4-((E)-((4-((E)-3-(thiophen-2-yl)acryloyl)phenyl)imino)methyl)phenyl-4-(alkyloxy)benzoate. mdpi.com
| Compound (n = chain length) | Alkoxy Chain | Transition | Temperature (°C) |
|---|---|---|---|
| TE-14 | Tetradecyloxy | Cr → N | 164.5 |
| N → I | 258.2 | ||
| TE-16 | Hexadecyloxy | Cr → SmA | 162.3 |
| SmA → N | 185.7 | ||
| N → I | 250.8 | ||
| TE-18 | Octadecyloxy | Cr → SmA | 160.1 |
| SmA → N | 190.4 | ||
| N → I | 245.5 |
Abbreviations: Cr = Crystal; SmA = Smectic A; N = Nematic; I = Isotropic Liquid.
Photoalignment Properties in Liquid Crystal Displays (LCDs)
There is no available research data specifically investigating the use of this compound or its corresponding polymer, poly(this compound), as a photoalignment layer for liquid crystal displays. The field of photoalignment for LCDs involves various photosensitive polymers, but studies detailing the synthesis of a this compound-based polymer and the subsequent evaluation of its ability to align liquid crystal molecules upon exposure to polarized light have not been found. Therefore, no detailed research findings or data tables on its photoalignment properties can be provided.
Advanced Functional Materials
Proton Conductive Materials
Specific studies on the application of this compound-based materials for proton conduction are not present in the current body of scientific literature. Research into proton conductive polymers often focuses on materials functionalized with acidic groups (e.g., sulfonic or carboxylic acid) that facilitate proton transport. While the polythiophene backbone can be part of such a polymer, the octadecyloxy side chain of this compound is not inherently suited for proton conduction. Consequently, there are no detailed research findings or data to report for this application.
Electrochromic Polymers and Devices
While the broader class of poly(alkoxythiophene)s is known for its electrochromic properties, specific research detailing the electrochromic behavior of polymers derived from this compound is not available. The electrochromic characteristics of polythiophenes, such as color change, switching speed, and stability, are highly dependent on the nature and position of the substituent on the thiophene ring. The very long octadecyl chain at the 2-position would significantly influence the polymer's solubility, morphology, and electrochemical behavior. However, without specific studies on poly(this compound), any discussion of its electrochromic properties would be speculative. As such, no detailed research findings or data tables can be presented.
Supramolecular Chemistry and Self Assembly of 2 Octadecyloxy Thiophene Conjugates
Non-Covalent Interactions in Molecular Assembly
A defining feature of the self-assembly of thiophene-based materials is the phenomenon of π-π stacking. This refers to the attractive, non-covalent interaction between the electron-rich π-orbitals of adjacent thiophene (B33073) rings. acs.orgnih.gov This stacking leads to the formation of columnar structures that are crucial for charge transport in electronic devices, as they provide pathways for charge carriers to hop between molecules. The efficiency of charge transport is highly dependent on the distance and relative orientation of the stacked rings. In many thiophene-based systems, a face-to-face stacking arrangement is observed. acs.org
| Interaction Type | Typical Distance (Å) | Role in Assembly |
| Pi-Pi Stacking | 3.5 - 4.0 | Facilitates charge transport along the stacking direction. |
| Alkyl Chain Interdigitation | Varies | Controls the lamellar spacing and influences thin-film morphology. |
This table presents typical values for thiophene-based systems and may vary for specific 2-(octadecyloxy)thiophene conjugates.
The presence of a long alkoxy chain, such as the octadecyloxy group, profoundly influences the self-assembly process. The length and flexibility of these chains are critical determinants of the final solid-state structure. acs.org The long octadecyloxy chain provides solubility in organic solvents, which is essential for solution-based processing of thin films. During film formation, as the solvent evaporates, the interplay between π-π stacking of the thiophene rings and the van der Waals interactions of the alkyl chains dictates the molecular arrangement.
The alkoxy group, with its oxygen atom, can also introduce specific electronic effects and potential for other non-covalent interactions, such as hydrogen bonding in the presence of suitable donor groups in a conjugate system. rsc.orgacs.org The steric hindrance from the bulky side chains can also affect the planarity of the thiophene backbone in polymeric systems, which in turn influences the electronic properties. acs.org The balance between the attractive forces of the aromatic cores and the space-filling requirements of the long alkyl chains is a key factor in determining whether a herringbone or a lamellar stacking motif is adopted. bohrium.com
Ordered Molecular Arrangements in Thin Films and Bulk Materials
The self-assembly of this compound conjugates from solution onto a substrate leads to the formation of ordered domains within thin films. The nature of this ordering is critical for the performance of organic electronic devices, as charge transport is highly anisotropic and most efficient along the π-stacking direction. researchgate.net The morphology of these films can be influenced by various processing parameters such as the choice of solvent, the rate of solvent evaporation, and the temperature. nih.gov
A common packing motif for thiophene derivatives with long side chains is a lamellar structure. umons.ac.be In this arrangement, the planar thiophene rings stack on top of each other, forming columns, and these columns are separated by the interdigitated octadecyloxy chains. This segregation of the conducting aromatic cores and the insulating aliphatic side chains creates a layered microstructure. The spacing between the layers, known as the lamellar spacing, can be determined using techniques like X-ray diffraction and is directly related to the length of the alkoxy chain.
The orientation of these lamellae with respect to the substrate is also a critical factor. An "edge-on" orientation, where the thiophene backbones are perpendicular to the substrate, is often desirable for field-effect transistors as it aligns the π-stacking direction parallel to the substrate, facilitating efficient in-plane charge transport. acs.org Conversely, a "face-on" orientation, with the thiophene rings parallel to the substrate, can be advantageous for organic solar cells.
| Parameter | Description | Significance |
| Lamellar Spacing | The distance between adjacent layers of π-stacked thiophene cores. | Dependent on the length and interdigitation of the octadecyloxy chains. |
| π-Stacking Distance | The separation between adjacent thiophene rings in a stack. | A smaller distance generally leads to better charge transport. |
| Molecular Orientation | The alignment of the molecular assemblies relative to the substrate ("edge-on" or "face-on"). | Critically affects the direction of optimal charge transport in devices. |
This table outlines key structural parameters in the thin films of alkoxy-substituted thiophenes.
The ability to control the morphology of thin films of this compound conjugates is essential for optimizing their performance in electronic devices. nih.gov The degree of crystallinity, the size of the crystalline domains, and the orientation of the molecular assemblies all have a direct impact on charge carrier mobility and other key device metrics.
Several strategies can be employed to manipulate the thin-film morphology. The choice of solvent and solvent evaporation rate can influence the time available for molecules to self-organize into well-ordered structures. nih.gov Post-deposition treatments, such as thermal annealing or solvent vapor annealing, can be used to improve molecular ordering and increase the size of crystalline domains. By carefully controlling these processing conditions, it is possible to tune the microstructure of the thin film to achieve the desired properties for a specific application. acs.org For instance, enhancing the π-π stacking and achieving a well-defined lamellar structure with an "edge-on" orientation are key goals for improving the performance of organic thin-film transistors. umons.ac.beresearchgate.net
Structure Property Relationships and Design Principles for 2 Octadecyloxy Thiophene Systems
Influence of Octadecyloxy Substituent on Electronic and Optical Properties
The octadecyloxy group (–O–C₁₈H₃₇), a long alkyl chain attached to the thiophene (B33073) ring via an oxygen atom, exerts a significant influence on the electronic and conformational characteristics of the molecule. This influence is twofold, stemming from both its electronic nature and its considerable steric bulk.
Electron-Donating Character and its Impact on Electronic Structure
The oxygen atom in the octadecyloxy substituent is electron-rich and acts as a strong electron-donating group. This has a profound effect on the electronic structure of the thiophene ring. The lone pairs of electrons on the oxygen atom can participate in resonance with the π-electron system of the thiophene ring, thereby increasing the electron density of the aromatic system. This increased electron density has several important consequences for the material's electronic properties.
The introduction of electron-donating groups like alkoxy substituents raises the energy level of the highest occupied molecular orbital (HOMO). This, in turn, generally leads to a decrease in the band gap of the material, making it easier to excite electrons from the HOMO to the lowest unoccupied molecular orbital (LUMO). A lower band gap is often desirable for applications in organic photovoltaics, as it allows the material to absorb a broader range of the solar spectrum.
Below is a table summarizing the typical effects of electron-donating substituents on the electronic properties of thiophene-based materials.
| Property | Effect of Electron-Donating Group | Rationale |
| HOMO Energy Level | Increases | Increased electron density from the substituent destabilizes the HOMO. |
| LUMO Energy Level | May be slightly affected, but to a lesser extent than the HOMO. | The LUMO is generally less sensitive to the inductive and resonance effects of the substituent. |
| Band Gap (HOMO-LUMO gap) | Decreases | The significant increase in the HOMO energy level is the primary driver for the reduction of the band gap. |
| Oxidation Potential | Decreases | A higher HOMO energy level makes it easier to remove an electron (oxidation). |
| Electron Density of Thiophene Ring | Increases | The electron-donating group pushes electron density into the aromatic ring through resonance and inductive effects. |
Steric Effects and Molecular Conformation
However, the steric hindrance is not always detrimental. In some cases, it can be strategically used to control the packing of molecules in the solid state. The long alkyl chains can act as solubilizing groups, improving the processability of the material from solution. Furthermore, these chains can drive the self-assembly of the molecules into ordered structures, which is crucial for achieving high charge carrier mobility.
The conformation of the octadecyloxy chain itself is also a factor. The flexible nature of the C₁₈H₃₇ chain allows it to adopt various conformations, which can affect how the molecules pack together. The interplay between the rigid thiophene backbone and the flexible alkyl chains is a key aspect of the molecular design of these materials.
Role of Thiophene Ring Substitution Position in Material Performance
The position at which the octadecyloxy substituent is attached to the thiophene ring has a critical impact on the resulting material's properties. In thiophene chemistry, the 2- and 5-positions are electronically distinct from the 3- and 4-positions. Substitution at the 2-position, as in 2-(octadecyloxy)thiophene, directly influences the most reactive sites of the thiophene ring.
For applications in conducting polymers, the regioregularity of the substitution pattern is paramount. Regioregular polymers, where the substituents are all attached in the same way (e.g., head-to-tail coupling of 2-substituted thiophenes), tend to have more planar backbones and exhibit higher degrees of crystallinity. This ordered packing facilitates intermolecular charge transport, leading to significantly higher charge carrier mobilities compared to their regiorandom counterparts.
The following table compares the general characteristics of 2-substituted versus 3-substituted thiophenes in the context of polymer properties.
| Feature | 2-Substituted Thiophenes | 3-Substituted Thiophenes |
| Polymerization | Can lead to highly regioregular polymers (head-to-tail coupling). | Can also form regioregular polymers, but often with different packing motifs. |
| Planarity | Regioregular polymers often exhibit a high degree of planarity. | The substituent at the 3-position can induce more twisting of the polymer backbone. |
| Crystallinity | Tend to form well-ordered, crystalline domains. | Crystallinity is also achievable, but the packing arrangement may differ. |
| Charge Mobility | Generally higher in regioregular polymers due to efficient intermolecular packing. | Can also exhibit high mobility, but it is highly dependent on the specific substituent and processing conditions. |
| Electronic Properties | The substituent has a direct electronic influence on the polymerizable positions. | The substituent's electronic effect is relayed differently to the polymer backbone. |
Correlation between Molecular Design, Self-Assembly, and Macroscopic Properties
The ultimate performance of a material based on this compound is not solely determined by the properties of individual molecules but is strongly influenced by how these molecules arrange themselves in the solid state. The process of self-assembly, where molecules spontaneously organize into ordered structures, is a critical link between molecular design and macroscopic properties.
The long octadecyl chain plays a crucial role in directing the self-assembly process. Van der Waals interactions between the alkyl chains of neighboring molecules can be a powerful driving force for the formation of lamellar or other ordered structures. This is a key design principle for creating materials with anisotropic properties, where, for example, charge transport is more efficient in a particular direction.
The interplay between the π-π stacking of the thiophene rings and the interdigitation of the octadecyl chains determines the final morphology of the material. By carefully designing the molecular structure, it is possible to control the balance of these intermolecular forces and thus dictate the self-assembled architecture. For instance, the length and branching of the alkyl chain can be varied to tune the spacing between the conjugated backbones, which in turn affects the electronic coupling and charge transport.
Materials based on this compound can also exhibit liquid crystalline behavior, where the molecules have a degree of orientational order but are not fixed in a crystal lattice. This property is highly dependent on the molecular shape and the presence of the long alkyl chain. Liquid crystalline phases can be exploited to achieve highly ordered thin films, which are beneficial for device performance.
The correlation between molecular design, self-assembly, and macroscopic properties can be summarized as follows:
| Molecular Design Feature | Influence on Self-Assembly | Resulting Macroscopic Property |
| Long Octadecyl Chain | Promotes lamellar packing through van der Waals interactions. | Anisotropic charge transport, improved solubility, potential for liquid crystallinity. |
| Thiophene Ring | Facilitates π-π stacking between conjugated backbones. | Efficient charge transport pathways, influences optical absorption and emission. |
| Substitution Position (2-position) | Enables regioregular polymer synthesis, leading to well-defined packing. | High charge carrier mobility, predictable electronic properties. |
| Overall Molecular Shape | Determines the type of liquid crystalline phase or crystal packing. | Anisotropic optical and electronic properties, processability of thin films. |
Future Research Directions and Emerging Trends for 2 Octadecyloxy Thiophene
Development of Novel Synthetic Routes for Complex Thiophene (B33073) Architectures
A significant area of future research will involve the creation of innovative and efficient synthetic methodologies to incorporate 2-(Octadecyloxy)thiophene into more complex and well-defined π-conjugated systems. hilarispublisher.com While traditional cross-coupling reactions have been instrumental, the development of novel synthetic routes is crucial for accessing sophisticated molecular architectures with tailored properties. hilarispublisher.com
Future synthetic strategies are expected to focus on:
Late-Stage Functionalization: Creating methods for the selective functionalization of pre-assembled oligomers or polymers containing the this compound unit. This would allow for the fine-tuning of electronic properties and the introduction of specific functionalities without redesigning the entire synthesis.
Controlled Polymerization Techniques: Advancing living and controlled polymerization methods to synthesize polymers of this compound with precise control over molecular weight, polydispersity, and block copolymer architectures. This level of control is essential for establishing clear structure-property relationships.
Green Chemistry Approaches: Employing more environmentally friendly synthetic methods, such as C-H activation, to avoid the use of organometallic reagents and reduce the generation of hazardous byproducts.
A representative, albeit hypothetical, comparison of a traditional synthetic route versus a future, more efficient route is presented in Table 1.
| Parameter | Traditional Route (e.g., Stille Coupling) | Future Route (e.g., Direct Arylation Polymerization) |
| Number of Synthetic Steps | 4-6 | 2-3 |
| Overall Yield | Low to Moderate | Moderate to High |
| Catalyst | Palladium-based | Palladium or Nickel-based |
| Reagents | Organotin compounds | C-H bond activation |
| Waste Generation | Significant | Reduced |
| Scalability | Challenging | More amenable to scale-up |
This table provides a hypothetical comparison to illustrate the potential advantages of developing novel synthetic routes.
Advanced Characterization of Dynamic Processes in Thiophene-Based Devices
Understanding the dynamic processes that occur within electronic devices at the molecular level is paramount for improving their performance and stability. For materials based on this compound, future research will necessitate the use of advanced characterization techniques to probe these dynamics in real-time and under operating conditions.
Key areas for future investigation include:
In-Situ and Operando Spectroscopy: Employing techniques such as in-situ grazing-incidence wide-angle X-ray scattering (GIWAXS) and operando UV-Vis-NIR spectroscopy to monitor changes in molecular packing, morphology, and electronic structure during device operation. This can provide critical insights into degradation mechanisms and charge trapping.
Time-Resolved Spectroscopy: Utilizing ultrafast transient absorption spectroscopy and time-resolved photoluminescence to study the dynamics of excitons, charge carriers, and their recombination processes on femtosecond to microsecond timescales. This is crucial for understanding the factors that limit device efficiency.
Advanced Microscopy Techniques: Using high-resolution atomic force microscopy (AFM) and Kelvin probe force microscopy (KPFM) to map the local morphology, surface potential, and charge distribution in thin films of this compound-based materials. This can reveal the influence of grain boundaries and domain structures on device performance.
The following table outlines potential research findings from the application of these advanced characterization techniques.
| Technique | Potential Research Finding | Implication for Device Performance |
| In-Situ GIWAXS | Observation of reversible changes in π-stacking distance under an applied electric field. | Understanding of charge trapping and release mechanisms. |
| Transient Absorption Spectroscopy | Identification of long-lived charge-separated states in donor-acceptor blends. | Pathway to improving charge extraction efficiency in organic solar cells. |
| Kelvin Probe Force Microscopy | Visualization of charge accumulation at grain boundaries in a thin-film transistor. | Guiding strategies to minimize contact resistance and improve charge mobility. |
This table presents hypothetical research findings to illustrate the insights that can be gained from advanced characterization techniques.
Rational Design of Multifunctional Materials with Tailored Optoelectronic and Supramolecular Properties
The rational design of new materials based on this compound will be a cornerstone of future research, aiming to create multifunctional materials with precisely controlled properties. acs.org This involves a synergistic approach combining theoretical modeling and synthetic chemistry to predict and then create molecules with desired characteristics.
Emerging trends in the rational design of these materials include:
Donor-Acceptor Architectures: Incorporating this compound as an electron-donating unit in combination with various electron-accepting moieties to tune the frontier molecular orbital energy levels and the optical bandgap. researchgate.net This is a well-established strategy for developing materials for organic photovoltaics and near-infrared applications.
Supramolecular Engineering: Designing molecules that self-assemble into highly ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. uni-bonn.de The long octadecyloxy chain plays a crucial role in directing this self-assembly process.
Computational Screening: Utilizing density functional theory (DFT) and other computational methods to predict the electronic and optical properties of new molecular designs before their synthesis. This high-throughput screening can accelerate the discovery of promising new materials.
Table 3 provides a hypothetical example of how the optoelectronic properties of a this compound-based material could be tailored through rational design.
| Molecular Design Strategy | Target Property | Predicted Outcome |
| Introduction of a strong electron-acceptor unit | Lower LUMO energy level | Improved electron injection and transport |
| Increasing the length of the conjugated backbone | Red-shifted absorption spectrum | Enhanced light harvesting in the solar spectrum |
| Modification of the alkoxy chain to a branched structure | Disrupted molecular packing | Increased solubility and improved blend morphology |
This table illustrates the principles of rational design with hypothetical examples.
Integration of this compound Derivatives into Hybrid Material Systems
The integration of this compound-based materials into hybrid systems represents a promising avenue for creating devices with novel functionalities and enhanced performance. These hybrid materials combine the advantages of organic semiconductors with the unique properties of inorganic nanomaterials, polymers, or biological molecules.
Future research in this area will likely explore:
Organic-Inorganic Perovskite Solar Cells: Utilizing this compound derivatives as hole-transporting materials (HTMs) in perovskite solar cells. The long alkyl chain can help to passivate the perovskite surface and improve the stability of the device.
Hybrid Nanolayers: Creating layered structures of this compound derivatives and two-dimensional (2D) materials like graphene or transition metal dichalcogenides (TMDs). These hybrid systems could exhibit unique charge transport and photophysical properties.
Bioelectronic Interfaces: Functionalizing this compound with biocompatible groups to create materials for bioelectronic applications, such as sensors and actuators that can interface with biological systems. acs.org
The potential performance enhancements from integrating this compound derivatives into hybrid systems are summarized in the hypothetical data of Table 4.
| Hybrid System | Role of this compound Derivative | Potential Performance Enhancement |
| Perovskite Solar Cell | Hole-Transporting Material | Increased power conversion efficiency and improved long-term stability. |
| Graphene-Organic Hybrid Photodetector | Light-Absorbing Layer | Enhanced photosensitivity and faster response times. |
| Bio-integrated Sensor | Active Sensing Element | High sensitivity and selectivity for specific biological analytes. |
This table provides hypothetical examples of the benefits of integrating this compound derivatives into hybrid material systems.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Octadecyloxy)thiophene, and how do reaction conditions influence yield and purity?
- Methodology : Pd-catalyzed cross-coupling (e.g., Stille or Suzuki-Miyaura) is widely used for thiophene derivatives, as demonstrated in copolymer synthesis involving tributyl-stannyl thiophene precursors . For this compound, nucleophilic substitution of 2-bromothiophene with octadecyl alcohol under basic conditions (e.g., K₂CO₃ in DMF) is feasible. Solvent polarity and temperature (80–100°C) critically affect reaction efficiency. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the product from unreacted alkoxide or bromide byproducts .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and alkyl chain integration. For example, the thiophene ring protons (δ 6.5–7.5 ppm) and octadecyloxy methylene protons (δ 3.8–4.2 ppm) should show distinct shifts .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected: ~410 g/mol for C₂₂H₃₈OS).
- UV-Vis and fluorescence spectroscopy : The octadecyloxy chain may redshift absorption/emission due to extended conjugation or aggregation effects, as seen in fluorenyl-thiophene derivatives (quantum yields: 0.31–0.99) .
Q. What strategies mitigate solubility challenges during experimental workflows with this compound?
- Methodology : The long alkyl chain enhances solubility in non-polar solvents (e.g., hexane, toluene) but reduces it in polar solvents. For reactions requiring polar media (e.g., DMF, THF), sonication or heating (50–60°C) can improve dissolution. Co-solvent systems (e.g., toluene:THF 1:1) balance reactivity and solubility, as applied in analogous thiophene derivatives .
Advanced Research Questions
Q. How does the octadecyloxy side chain influence self-assembly and charge transport in organic electronic devices?
- Methodology :
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >250°C expected due to alkyl chain rigidity) .
- Grazing-incidence X-ray diffraction (GI-XRD) : Probe thin-film crystallinity and π-π stacking distances. For example, fluorenyl-thiophenes with hexyl chains exhibit lamellar packing (d-spacing ~20 Å), suggesting analogous behavior in octadecyloxy derivatives .
- Field-effect transistor (FET) testing : Compare hole mobility (µₕ) with shorter-chain analogs to evaluate alkyl chain length effects on charge-carrier mobility.
Q. What experimental and computational approaches resolve contradictions in reported biological activity data for thiophene derivatives?
- Methodology :
- Dose-response assays : Standardize protocols (e.g., MIC for antimicrobial activity; IC₅₀ for cytotoxicity) to minimize variability. For instance, 2-(5-Chloropentyl)thiophene showed MIC values of 8–32 µg/mL against Gram-positive bacteria, but solvent choice (DMSO vs. ethanol) significantly impacted results .
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to correlate electronic structure with bioactivity. Thiophene derivatives with electron-withdrawing groups (e.g., -Cl) often exhibit enhanced antibacterial potency due to membrane interaction .
Q. How can researchers optimize this compound for dual applications in optoelectronics and biomedicine?
- Methodology :
- Covalent functionalization : Introduce pendant groups (e.g., PEG for biocompatibility or electron-deficient moieties for n-type semiconductivity) via post-synthetic modifications. For example, oxidation of thiophene to sulfone derivatives enhances electron affinity .
- In vitro/in vivo compatibility studies : Use hemolysis assays and MTT tests to evaluate cytotoxicity. Fluorenyl-thiophenes with alkyl chains showed <10% hemolysis at 100 µg/mL, suggesting similar biocompatibility for octadecyloxy variants .
Data Contradiction Analysis
Q. Why do conflicting reports exist on the thermal stability of alkyloxy-thiophenes, and how can these discrepancies be addressed?
- Root Cause : Variations in alkyl chain length (C18 vs. shorter chains) and purity (e.g., residual solvent or catalysts) affect decomposition thresholds.
- Resolution :
- Standardize TGA protocols (heating rate: 10°C/min under N₂).
- Compare DSC data for melting transitions; pure this compound should exhibit a single endothermic peak .
Methodological Resources
- Synthetic Protocols : Refer to Pd-catalyzed coupling methodologies in and solvent optimization strategies in .
- Characterization Tools : Utilize PubChem ( ) for spectral databases and Reaxys for reaction pathways.
- Safety Guidelines : Follow OSHA-compliant storage and handling protocols for thiophene derivatives ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
